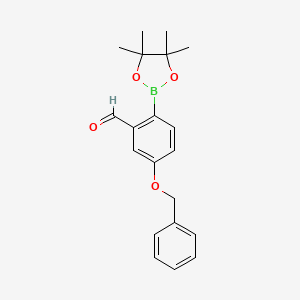

4-Benzyloxy-3-ethylphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

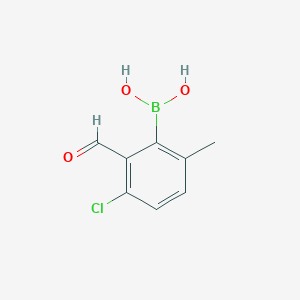

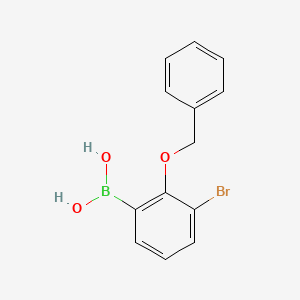

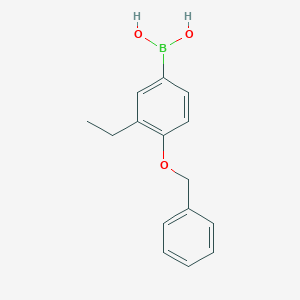

4-Benzyloxy-3-ethylphenylboronic acid (BEBA) is a boronic acid used in a variety of applications in chemistry research and industry. It has a molecular weight of 256.11 g/mol .

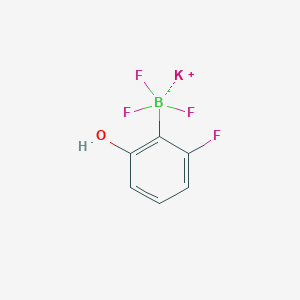

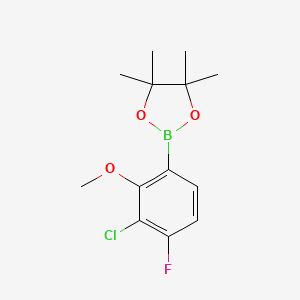

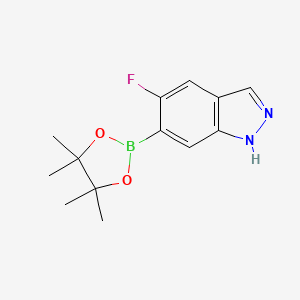

Molecular Structure Analysis

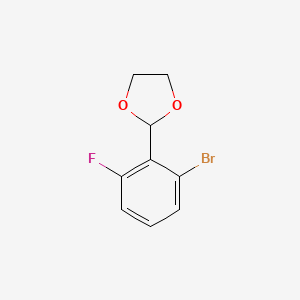

The molecular structure of this compound is represented by the InChI code1S/C15H17BO3/c1-2-13-10-14 (16 (17)18)8-9-15 (13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 . This indicates that the molecule consists of a benzene ring with a benzyloxy (C6H5O-) group and an ethyl group attached to it, along with a boronic acid group. Chemical Reactions Analysis

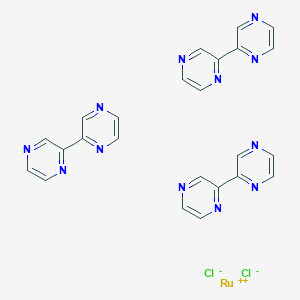

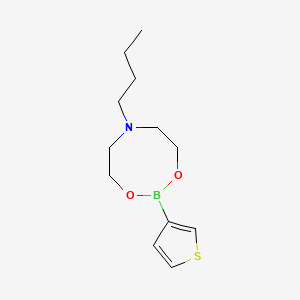

Boronic acids, such as this compound, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

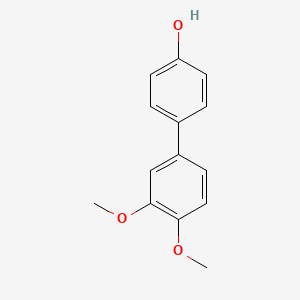

4-Benzyloxy-3-ethylphenylboronic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds and polymers. It is also used in the synthesis of polyphenols and polysaccharides. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Wirkmechanismus

Target of Action

The primary target of 4-Benzyloxy-3-ethylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physical and chemical properties, such as its molecular weight .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and industry, including pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant reaction conditions of the SM cross-coupling reaction .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 4-Benzyloxy-3-ethylphenylboronic acid in laboratory experiments is its ability to form stable complexes with transition metal ions. This makes it a useful reagent for organic synthesis and can be used to catalyze a variety of organic reactions. Additionally, this compound can be used to increase the solubility of organic compounds in aqueous solutions. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water and can be difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for the use of 4-Benzyloxy-3-ethylphenylboronic acid in scientific research. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers for use in materials science. This compound could also be used in the synthesis of polyphenols and polysaccharides for use in food science and nutrition. Finally, this compound could be used in the synthesis of bioactive compounds for use in drug discovery and development.

Synthesemethoden

4-Benzyloxy-3-ethylphenylboronic acid is synthesized by the reaction of benzyl bromide and 3-ethoxy-1-phenylpropane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is isolated and purified by recrystallization.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Eigenschaften

IUPAC Name |

(3-ethyl-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10,17-18H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGYQCFWFOMHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.